

Spectroscopic data (NMR, IR, MS) for 3-Chloro-7-methylisoquinoline

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Compound of Interest

Compound Name: 3-Chloro-7-methylisoquinoline

CAS No.: 1033201-77-2

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An In-depth Technical Guide to the Spectroscopic Data of **3-Chloro-7-methylisoquinoline**

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for **3-Chloro-7-methylisoquinoline**, a substituted isoquinoline of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public-domain literature, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to offer a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of substituted isoquinolines.

Introduction and Molecular Structure

3-Chloro-7-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a key structural motif

in many natural alkaloids and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 3-position and a methyl group at the 7-position is expected to significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets and its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and metabolic studies.

Molecular Structure

The molecular structure of **3-Chloro-7-methylisoquinoline**, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of **3-Chloro-7-methylisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR chemical shifts for **3-Chloro-7-methylisoquinoline** are based on the known spectra of 3-chloroisoquinoline and the anticipated substituent effects of the methyl group.^[1]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine atom, and the electron-donating nature of the methyl group.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
H-1	8.5 - 8.7	Singlet (s)	This proton is adjacent to the electronegative nitrogen, leading to a downfield shift.
H-4	7.6 - 7.8	Singlet (s)	Located on the pyridine ring, its chemical shift is influenced by the adjacent chlorine atom.
H-5	7.9 - 8.1	Doublet (d)	Part of the benzene ring, coupled to H-6.
H-6	7.4 - 7.6	Doublet (d)	Coupled to H-5. Its chemical shift is influenced by the para-methyl group.
H-8	7.7 - 7.9	Singlet (s)	This proton is ortho to the methyl group and is expected to be a singlet due to the absence of adjacent protons.
7-CH ₃	2.4 - 2.6	Singlet (s)	The methyl protons will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The presence of ten distinct carbon environments is expected. The chemical shifts are predicted based on data for

3-chloroisoquinoline and standard substituent effects.[1][2]

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-1	150 - 152	Carbon adjacent to nitrogen, significantly deshielded.
C-3	148 - 150	Attached to the electronegative chlorine atom, resulting in a downfield shift.
C-4	120 - 122	Shielded relative to other carbons on the pyridine ring.
C-4a	135 - 137	Quaternary carbon at the ring junction.
C-5	128 - 130	Aromatic carbon.
C-6	126 - 128	Aromatic carbon.
C-7	138 - 140	Carbon bearing the methyl group, its chemical shift is influenced by the substituent.
C-8	125 - 127	Aromatic carbon.
C-8a	130 - 132	Quaternary carbon at the ring junction.
7-CH ₃	20 - 22	Typical chemical shift for a methyl group attached to an aromatic ring.[2]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-7-methylisoquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low natural abundance of ^{13}C), relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.
- Data Analysis: Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC if further structural confirmation is needed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[4]

Predicted IR Absorption Bands

The IR spectrum of **3-Chloro-7-methylisoquinoline** is expected to show characteristic absorption bands for the aromatic system, the C-Cl bond, and the methyl group.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch (from -CH ₃)	2850 - 3000	Medium
Aromatic C=C and C=N Ring Stretching	1500 - 1650	Strong
C-H Bending (in-plane and out-of-plane)	1000 - 1300 and 700 - 900	Strong
C-Cl Stretch	600 - 800	Strong

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.[5]

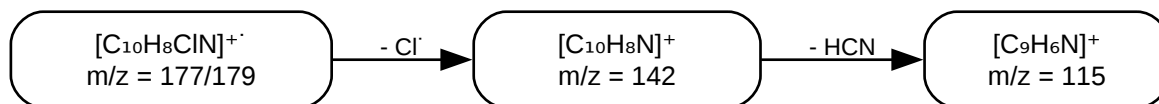
Predicted Mass Spectrum

The molecular formula of **3-Chloro-7-methylisoquinoline** is $C_{10}H_8ClN$. The nominal molecular weight is approximately 177.63 g/mol .

- **Molecular Ion (M^+):** The mass spectrum will show a molecular ion peak at m/z 177 (for the ^{35}Cl isotope) and an $M+2$ peak at m/z 179 (for the ^{37}Cl isotope). The relative intensity of the M^+ and $M+2$ peaks is expected to be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
- **Major Fragmentation Pathways:** The fragmentation of the isoquinoline ring often involves the loss of HCN.[5] The presence of the chloro and methyl substituents will also influence the fragmentation.

m/z	Putative Fragment	Neutral Loss	Rationale
177/179	$[C_{10}H_8ClN]^+$	-	Molecular ion peak (M^+) with characteristic chlorine isotopic pattern.
142	$[C_{10}H_7N]^+$	-Cl	Loss of a chlorine radical.
115	$[C_9H_5N]^+$	-Cl, -HCN	Loss of chlorine followed by the characteristic loss of hydrogen cyanide.

Fragmentation Pathway Diagram



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Caption: A plausible fragmentation pathway for **3-Chloro-7-methyloquinoline**.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- **Data Analysis:** Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition of the parent ion and its fragments.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for **3-Chloro-7-methyloquinoline**. By leveraging data from analogous structures and fundamental principles, we have constructed a reliable spectroscopic profile for this compound. The provided experimental protocols offer a standardized approach for acquiring empirical data, which can then be compared against these predictions for definitive

structural verification. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel isoquinoline derivatives.

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